molecular formula C25H26N2O3 B4702960 [2-(2,3-Dihydro-1,4-benzodioxin-6-yl)quinolin-4-yl](2,6-dimethylpiperidin-1-yl)methanone

[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)quinolin-4-yl](2,6-dimethylpiperidin-1-yl)methanone

Cat. No.: B4702960
M. Wt: 402.5 g/mol
InChI Key: PEOHWJLBZQXSDA-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)quinolin-4-ylmethanone is a complex organic compound with a unique structure that combines elements of benzodioxin, quinoline, and piperidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)quinolin-4-ylmethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzodioxin and quinoline intermediates, followed by their coupling with the piperidine derivative. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)quinolin-4-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)quinolin-4-ylmethanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its structural features make it a candidate for investigating enzyme inhibition and receptor binding.

Medicine

In medicinal chemistry, 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)quinolin-4-ylmethanone is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its unique structure can impart desirable characteristics to the final products.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)quinolin-4-ylmethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or activation of receptor signaling, depending on the specific application.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)quinolin-4-ylmethanone apart from these similar compounds is its unique combination of benzodioxin, quinoline, and piperidine moieties. This structure provides a distinct set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

[2-(2,3-dihydro-1,4-benzodioxin-6-yl)quinolin-4-yl]-(2,6-dimethylpiperidin-1-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3/c1-16-6-5-7-17(2)27(16)25(28)20-15-22(26-21-9-4-3-8-19(20)21)18-10-11-23-24(14-18)30-13-12-29-23/h3-4,8-11,14-17H,5-7,12-13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOHWJLBZQXSDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(N1C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC5=C(C=C4)OCCO5)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)quinolin-4-yl](2,6-dimethylpiperidin-1-yl)methanone
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[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)quinolin-4-yl](2,6-dimethylpiperidin-1-yl)methanone
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[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)quinolin-4-yl](2,6-dimethylpiperidin-1-yl)methanone
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[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)quinolin-4-yl](2,6-dimethylpiperidin-1-yl)methanone
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[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)quinolin-4-yl](2,6-dimethylpiperidin-1-yl)methanone
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[2-(2,3-Dihydro-1,4-benzodioxin-6-yl)quinolin-4-yl](2,6-dimethylpiperidin-1-yl)methanone

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